molecular formula C17H20N6O2 B2983573 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide CAS No. 1902946-96-6

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide

Cat. No. B2983573
CAS RN: 1902946-96-6
M. Wt: 340.387
InChI Key: BHLZPKBJICGPEP-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Mechanisms

  • A study by Ledenyova et al. (2018) explored the reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing an ANRORC rearrangement followed by N-formylation, resulting in specific formamides (Ledenyova et al., 2018).

Synthesis and Antimicrobial Activity

  • Hassan (2013) synthesized a series of 2-pyrazolines with potential antimicrobial activity, including compounds similar in structure to the one (Hassan, 2013).

Ligand Behavior in Metal Complexes

  • Palombo et al. (2019) investigated the derivatives of 3-(pyrazol-1-yl)propanamide and related ligands in the formation of palladium(II) chloride complexes, providing insights into the ligand behavior of similar compounds (Palombo et al., 2019).

Potential for Antidepressant Properties

  • Bailey et al. (1985) described the synthesis of compounds including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, highlighting their potential as antidepressants with reduced side effects (Bailey et al., 1985).

Regioselective Reactions

  • Didenko et al. (2010) studied the selectivity of reactions of ethyl 4-[(E)-2(dimethylamino)vinyl]pyrazolo[5,1-c]-[1,2,4]triazino-3-ylcarboxylates with hydrazine, a process potentially relevant to understanding the reactions of the compound (Didenko et al., 2010).

Synthesis and Anticancer Activity

  • Abdellatif et al. (2014) synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4-one, exhibiting potential anticancer activity, which could imply similar properties in the compound (Abdellatif et al., 2014).

Neurokinin-1 Receptor Antagonist

  • Harrison et al. (2001) developed a neurokinin-1 receptor antagonist, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine, which showcases the therapeutic applications of structurally similar compounds (Harrison et al., 2001).

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-11-13(12(2)20-19-11)7-8-16(24)18-9-10-23-17(25)14-5-3-4-6-15(14)21-22-23/h3-6H,7-10H2,1-2H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLZPKBJICGPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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